(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid, also known as TBC3711, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer and other diseases. TBC3711 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid inhibits glutaminase by binding to a specific site on the enzyme, known as the allosteric site. This binding causes a conformational change in the enzyme, which reduces its activity. Glutaminase inhibition leads to a decrease in the levels of glutamate and other metabolites that are important for cancer cell growth and survival. (2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid has been shown to be selective for glutaminase and does not target other enzymes involved in glutamine metabolism.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, (2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid has been shown to have other biochemical and physiological effects. (2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid has been shown to reduce the levels of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components and contribute to the development of cancer and other diseases. (2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid has also been shown to reduce inflammation in cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. (2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid has also been shown to be selective for glutaminase and does not target other enzymes involved in glutamine metabolism. However, (2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid has some limitations for lab experiments. It is a relatively new compound and there is limited information on its stability and solubility. Additionally, (2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid has not been extensively tested in vivo and its pharmacokinetics and toxicity are not well understood.
Orientations Futures
For the development of (2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid include optimizing the synthesis method, evaluating its pharmacokinetics and toxicity in vivo, and testing it in combination with other anti-cancer drugs.
Méthodes De Synthèse
The synthesis of (2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-tert-butylphenylsulfonyl chloride, which is reacted with 2-amino-4-hydroxybutyric acid to form the intermediate compound. The intermediate compound is then coupled with (R)-2-amino-3-hydroxybutyric acid in the presence of a coupling agent to form (2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid. The synthesis of (2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid has been optimized to ensure high yield and purity.
Applications De Recherche Scientifique
(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In these studies, (2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid has been shown to inhibit the growth and proliferation of cancer cells by targeting the enzyme glutaminase. Glutaminase is an important enzyme that is required for the metabolism of glutamine, a key nutrient for cancer cells. By inhibiting glutaminase, (2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid can starve cancer cells of the nutrients they need to grow and divide.
Propriétés
IUPAC Name |
(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-14(2,3)10-4-6-11(7-5-10)21(19,20)15-12(8-9-16)13(17)18/h4-7,12,15-16H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRFGGJBUSWCPL-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CCO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N[C@H](CCO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.